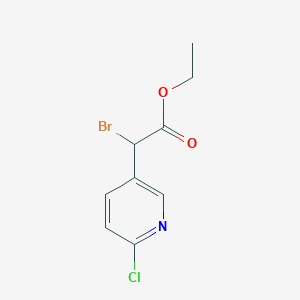
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is an organic compound with the molecular formula C₉H₉BrClNO₂ and a molecular weight of 278.53 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate typically involves the bromination of ethyl 2-(6-chloropyridin-3-yl)acetate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- Methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate
- 2-Bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides
Uniqueness
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1007879-26-6 |
|---|---|
Molekularformel |
C9H9BrClNO2 |
Molekulargewicht |
278.53 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)8(10)6-3-4-7(11)12-5-6/h3-5,8H,2H2,1H3 |
InChI-Schlüssel |
UNFTXRWJRCGTIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CN=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


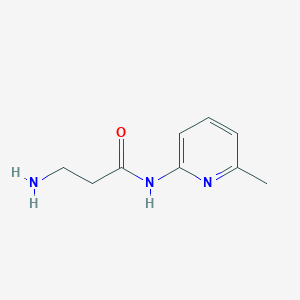
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)

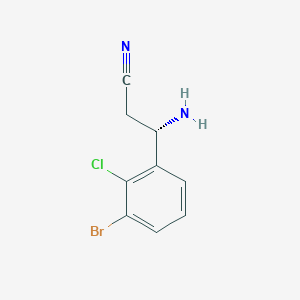
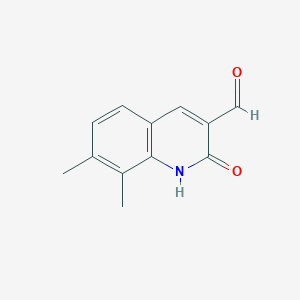
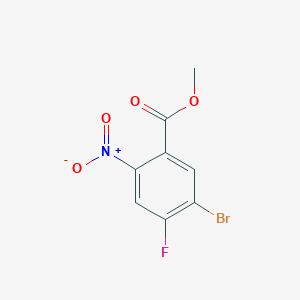
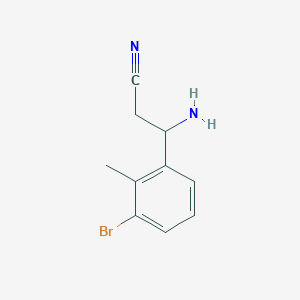

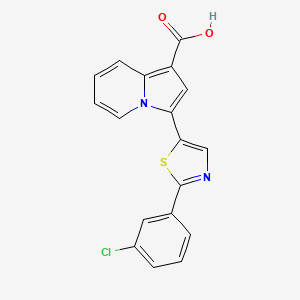
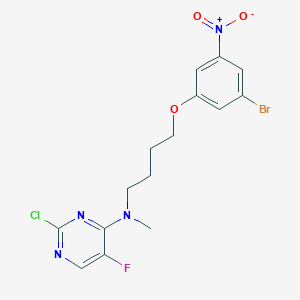

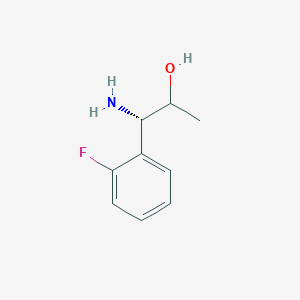
![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)
